
(3S)-3-Amino-3-(2-methylfuran-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(2-methylfuran-3-yl)propanamide is an organic compound with a unique structure that includes an amino group, a furan ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-methylfuran-3-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylfuran and appropriate amine derivatives.
Procedure: The reaction mixture is stirred at room temperature for several hours, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-methylfuran-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: The amino group can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the amino group and the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the amino group can produce primary amines.
Scientific Research Applications
(3S)-3-Amino-3-(2-methylfuran-3-yl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2-methylfuran-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group and furan ring play crucial roles in its reactivity and binding to target molecules. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S)-3-Amino-3-(2-methylfuran-3-yl)propanamide include:
(3S)-3-Amino-3-(2-furyl)propanamide: Lacks the methyl group on the furan ring.
(3S)-3-Amino-3-(2-methylthiophen-3-yl)propanamide: Contains a thiophene ring instead of a furan ring.
(3S)-3-Amino-3-(2-methylpyrrole-3-yl)propanamide: Contains a pyrrole ring instead of a furan ring.
Uniqueness
The presence of the 2-methylfuran ring in this compound imparts unique chemical properties and reactivity compared to its analogs
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-methylfuran-3-yl)propanamide |
InChI |
InChI=1S/C8H12N2O2/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H2,10,11)/t7-/m0/s1 |
InChI Key |
IEQDZXGGGHEPML-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(C=CO1)[C@H](CC(=O)N)N |
Canonical SMILES |
CC1=C(C=CO1)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


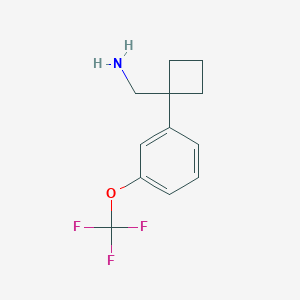
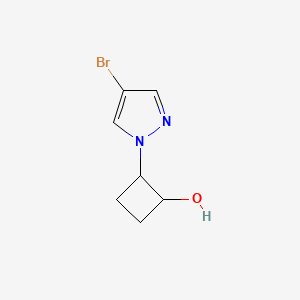
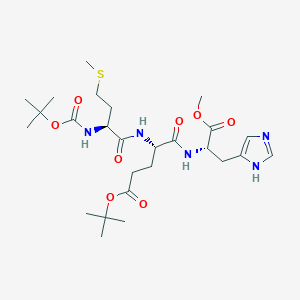
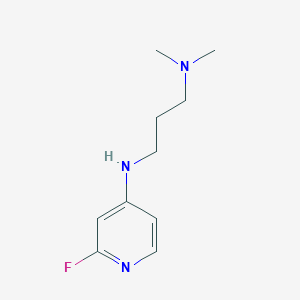

![2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15278652.png)
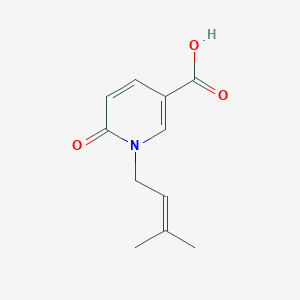
amine](/img/structure/B15278673.png)
![6,6,8-Trimethyl-1-azaspiro[3.5]nonane](/img/structure/B15278675.png)

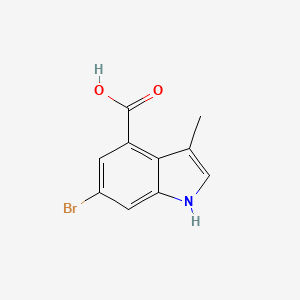
![Isobutyl ((5-(benzo[d]thiazol-6-yl)-4-(4-methylthiazol-2-yl)-1H-imidazol-2-yl)methyl)carbamate](/img/structure/B15278684.png)
![1-[(2-Chloropyridin-3-yl)methyl]azepane](/img/structure/B15278695.png)
![Methyl 3-oxo-2-azabicyclo[3.2.1]octane-7-carboxylate](/img/structure/B15278699.png)
